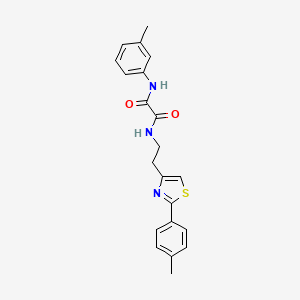
N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)éthyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Applications De Recherche Scientifique
N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the m-Tolyl and p-Tolyl Groups: The m-tolyl and p-tolyl groups are introduced through nucleophilic substitution reactions.
Formation of the Oxalamide Linkage: The final step involves the reaction of the thiazole derivative with oxalyl chloride to form the oxalamide linkage under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Mécanisme D'action
The mechanism of action of N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antibacterial or antitumor effects. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acetamide
- N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)urea
- N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiourea
Uniqueness
N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties. This linkage can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable molecule for research and industrial applications .
Propriétés
IUPAC Name |
N'-(3-methylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-6-8-16(9-7-14)21-24-18(13-27-21)10-11-22-19(25)20(26)23-17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDAYGOXHWVVEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2411854.png)
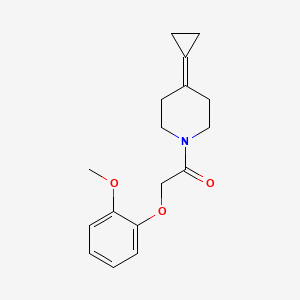
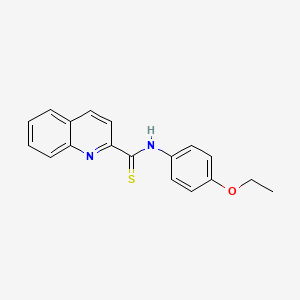
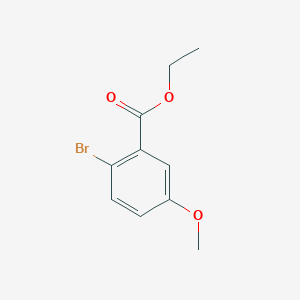

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2411865.png)
![Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B2411866.png)
![8-(4-ethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2411867.png)
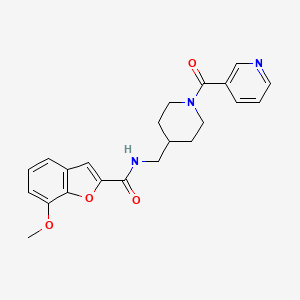
![Octahydro-pyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2411869.png)
![(2E)-2-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-phenylacrylamide](/img/structure/B2411871.png)
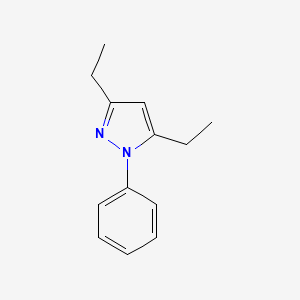
![Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2411874.png)
![N'-(furan-2-ylmethyl)-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2411878.png)
